Oxytetracycline hydrochloride

Description

This compound is an organic molecular entity.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1964 and has 1 investigational indication.

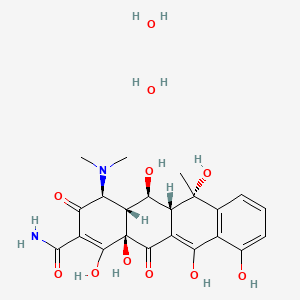

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDOODSCHVSYEK-IFLJXUKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9.ClH, C22H25ClN2O9 | |

| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-57-2 (Parent) | |

| Record name | Oxytetracycline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021097 | |

| Record name | Oxytetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxytetracycline hydrochloride appears as odorless fluffy yellow solid or yellow powder. Bitter taste. (NTP, 1992) | |

| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2058-46-0, 6153-64-6 | |

| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxytetracycline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxytetracycline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aR,5S,5aR,6S,12aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxytetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K4N52ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 °F (decomposes) (NTP, 1992) | |

| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxytetracycline Hydrochloride on the 30S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxytetracycline (B609801), a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the molecular mechanism by which oxytetracycline hydrochloride inhibits bacterial growth, with a specific focus on its interaction with the 30S ribosomal subunit. We will delve into the precise binding sites, the subsequent disruption of the translation process, and the experimental methodologies employed to elucidate these interactions. This document consolidates key findings, quantitative data, and established protocols to serve as a vital resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

Oxytetracycline is a broad-spectrum antibiotic first isolated from the actinomycete Streptomyces rimosus[1]. As a member of the tetracycline family, its primary mode of action is the inhibition of protein synthesis in bacteria[2][3]. This action is primarily bacteriostatic, meaning it halts bacterial replication and growth, thereby allowing the host's immune system to eliminate the infection[4][5]. The remarkable efficacy and selectivity of oxytetracycline stem from its ability to specifically target the prokaryotic 70S ribosome, which is structurally distinct from the 80S ribosome found in eukaryotic cells[2]. This guide will focus on the interaction with the small 30S subunit, the component responsible for decoding messenger RNA (mRNA)[6][7].

The Bacterial 30S Ribosomal Subunit: Structure and Function

The prokaryotic ribosome is a 70S ribonucleoprotein complex composed of two subunits: the large 50S subunit and the small 30S subunit[7]. The 30S subunit, the primary target of oxytetracycline, is composed of a 16S ribosomal RNA (rRNA) molecule and numerous ribosomal proteins[6][8]. It plays a pivotal role in the initiation and elongation phases of protein synthesis.

The key functional sites on the 30S subunit are:

-

The A (aminoacyl) site: Where the incoming aminoacyl-tRNA (aa-tRNA), carrying the next amino acid to be added to the polypeptide chain, binds.

-

The P (peptidyl) site: Holds the tRNA attached to the growing polypeptide chain.

-

The E (exit) site: Where the deacylated tRNA resides before exiting the ribosome.

The 30S subunit is responsible for the accurate decoding of the mRNA codon, ensuring that the correct aa-tRNA binds to the A site[9][10]. This fidelity is crucial for the synthesis of functional proteins.

Core Mechanism of Action: Inhibition of Protein Synthesis

The central mechanism of oxytetracycline's antibacterial activity is its ability to bind to the 30S ribosomal subunit and physically obstruct a key step in protein elongation[2][11].

Binding to the 30S Ribosomal Subunit

Oxytetracycline binds reversibly to the 30S subunit[5]. X-ray crystallography and other structural studies have identified multiple potential binding sites for tetracyclines on the 30S subunit[12][13][14]. The primary and highest-affinity binding site, often referred to as Tet-1 , is located on the 16S rRNA, near the A site[15][16]. This binding pocket is formed by a series of nucleotides in the 16S rRNA[17]. This strategic location is fundamental to its inhibitory action. While other, weaker binding sites have been identified, the Tet-1 site is considered the most biologically relevant for its primary mechanism of action[12][16].

Steric Hindrance of Aminoacyl-tRNA Binding

Once bound to the Tet-1 site, the oxytetracycline molecule physically obstructs the A site. This creates a steric clash that prevents the stable binding and proper accommodation of the incoming aminoacyl-tRNA into the ribosome, even when it is delivered by Elongation Factor-Tu (EF-Tu)[11][15][18]. By blocking the A site, oxytetracycline effectively halts the elongation of the nascent polypeptide chain, as no new amino acids can be incorporated[2][5].

Caption: Oxytetracycline's primary mechanism of action on the 30S subunit.

Complementary Mechanism: Inhibition of Translation Initiation

Recent research suggests that tetracyclines, including oxytetracycline, may also possess a complementary mechanism of action by inhibiting the translation initiation phase[15][18]. These studies indicate that tetracyclines can allosterically perturb the conformation of Initiation Factor 3 (IF3) when it is bound to the 30S subunit. Furthermore, they appear to stabilize the binding of Initiation Factor 1 (IF1), which also binds at the A site, thereby slowing the formation of the 70S initiation complex and the transition to the elongation phase[15].

Caption: Logical flow of oxytetracycline's impact on translation initiation.

Quantitative Data on Tetracycline-Ribosome Interactions

Quantifying the binding affinity of antibiotics to their targets is crucial for understanding their potency. While specific data for oxytetracycline can vary, studies on related tetracyclines provide valuable comparative insights. The binding is characterized by equilibrium constants (K) or dissociation constants (Kd).

| Compound | Target | Method | Binding Sites (n) | Equilibrium Constant (K) | Reference |

| Demeclocycline | E. coli 30S Subunit | Fluorescence Anisotropy | 1 (high affinity) | 2.2 x 10⁶ M⁻¹ | [19] |

| Demeclocycline | E. coli 70S Ribosome | Fluorescence Anisotropy | 1 (high affinity) | 3.2 x 10⁶ M⁻¹ | [19] |

| Tetracycline | E. coli 30S Subunit | In vitro competition | - | K_d ~1-2 µM | [20] |

Note: Data for demeclocycline, a close analog of oxytetracycline, is presented to illustrate the typical high-affinity interaction with the 30S subunit.

Experimental Protocols for Studying the Mechanism of Action

A variety of biophysical and biochemical techniques are employed to investigate the interaction between oxytetracycline and the 30S ribosomal subunit.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These high-resolution structural biology techniques are essential for visualizing the precise binding site of oxytetracycline on the 30S subunit at an atomic level.

Detailed Methodology (General Protocol):

-

Purification: High-purity 30S ribosomal subunits are isolated from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli) through sucrose (B13894) gradient centrifugation.

-

Complex Formation: The purified 30S subunits are incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization (for X-ray): The 30S-oxytetracycline complex is crystallized using vapor diffusion methods, screening a wide range of buffer conditions, precipitants, and temperatures.

-

Grid Preparation (for Cryo-EM): The complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source, and diffraction data are collected. For Cryo-EM, the frozen grids are imaged in a transmission electron microscope.

-

Structure Determination: The diffraction patterns or images are processed to solve the three-dimensional electron density map, into which the atomic models of the 16S rRNA, ribosomal proteins, and the oxytetracycline molecule are built and refined[13][14][21].

Fluorescence-Based Binding Assays

Fluorescence spectroscopy and anisotropy are powerful methods for determining the binding affinity and kinetics in solution.

Detailed Methodology (Fluorescence Anisotropy):

-

Instrumentation: A spectrofluorometer equipped with polarizing filters is used.

-

Sample Preparation: A constant concentration of the fluorescent molecule (in this case, the intrinsically fluorescent oxytetracycline) is prepared in a suitable binding buffer (e.g., HEPES-KOH, Mg²⁺, NH₄Cl).

-

Titration: The solution of oxytetracycline is titrated with increasing concentrations of purified 30S ribosomal subunits.

-

Measurement: After each addition of the 30S subunit and an incubation period to reach equilibrium, the fluorescence anisotropy is measured. The principle is that the larger 30S-oxytetracycline complex will tumble slower in solution than the free oxytetracycline, leading to an increase in anisotropy.

-

Data Analysis: The change in anisotropy is plotted against the concentration of the 30S subunit. The resulting binding curve is then fitted to a suitable binding model (e.g., a single-site binding isotherm) to calculate the dissociation constant (Kd) or equilibrium constant (K)[19].

Caption: Experimental workflow for a fluorescence anisotropy binding assay.

In Vitro Translation Inhibition Assay

This biochemical assay directly measures the functional consequence of oxytetracycline binding—the inhibition of protein synthesis.

Detailed Methodology:

-

System Preparation: A cell-free bacterial translation system is prepared, containing purified 70S ribosomes (or reconstituted 30S and 50S subunits), tRNAs, amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), initiation and elongation factors, ATP, and GTP.

-

Template: A specific mRNA template (e.g., encoding a known protein or a simple poly-U template) is added to the system.

-

Inhibition: Parallel reactions are set up with varying concentrations of this compound. A control reaction with no antibiotic is also included.

-

Reaction: The reactions are incubated at 37°C to allow for protein synthesis.

-

Quantification: The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated (e.g., using trichloroacetic acid), collected on a filter, and the radioactivity is measured using a scintillation counter.

-

Analysis: The amount of protein synthesized at each oxytetracycline concentration is compared to the control. The data is used to calculate the IC₅₀ value, which is the concentration of oxytetracycline required to inhibit protein synthesis by 50%.

Conclusion

The mechanism of action of this compound is a well-established paradigm of antibiotic function. By binding with high affinity to the 16S rRNA of the 30S ribosomal subunit, it acts as a physical barrier, preventing the binding of aminoacyl-tRNA to the ribosomal A-site. This targeted disruption of the translation elongation cycle effectively halts protein synthesis, leading to a bacteriostatic effect. Emerging evidence also points to a secondary role in impeding the translation initiation phase, adding another layer to its inhibitory profile. The detailed understanding of this mechanism, supported by robust quantitative data and sophisticated experimental protocols, continues to be invaluable for combating bacterial infections and guiding the development of next-generation antibiotics.

References

- 1. Oxytetracycline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 3. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxycycline - Wikipedia [en.wikipedia.org]

- 5. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 6. Prokaryotic small ribosomal subunit - Wikipedia [en.wikipedia.org]

- 7. Ribosome - Wikipedia [en.wikipedia.org]

- 8. esrf.fr [esrf.fr]

- 9. Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.irapa.org [journals.irapa.org]

- 12. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The structural basis for the action of the antibiotics tetracycline, pactamycin, and hygromycin B on the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structural Basis for the Action of the Antibiotics Tetracycline, Pactamycin, and Hygromycin B on the 30S Ribosomal Subunit: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

Physicochemical Properties of Oxytetracycline Hydrochloride: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of oxytetracycline (B609801) hydrochloride, a broad-spectrum tetracycline (B611298) antibiotic. The information presented is intended to support laboratory research and drug development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

A summary of the key physicochemical properties of oxytetracycline hydrochloride is presented below. These parameters are critical for understanding the behavior of the compound in various experimental settings.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₅ClN₂O₉ | [1][2] |

| Molecular Weight | 496.89 g/mol | [1][3][4] |

| Appearance | Yellow crystalline powder | [3][5] |

| Melting Point | 180 - 204 °C (decomposes) | [2][3][4][5][6] |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | Freely soluble (>100 g/L) | [1][2][5][7] |

| Solubility in Ethanol (96%) | Sparingly soluble | [1][5] |

| Solubility in Ethanol (95%) | 33 mg/mL | [3] |

| Solubility in Absolute Ethanol | 12 mg/mL | [3] |

| pH of 1% Aqueous Solution | 2.0 - 3.0 | [5][8] |

| pKa Values | 3.18 (strongest acidic), 8.29 (strongest basic) | [9][10] |

| Predicted logP | -0.99 | [9] |

Spectroscopic Properties

| Property | Value | Reference |

| UV-Vis Absorption Maxima (λmax) | 268 nm, 360 nm in water/acidic solution | [6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on established scientific principles and regulatory guidelines.

Determination of Aqueous Solubility (Equilibrium Solubility Method)

This protocol determines the equilibrium solubility of this compound in aqueous media at different pH values, reflecting physiological conditions.

Materials:

-

This compound powder

-

pH 1.2 buffer (e.g., 0.1 N HCl)

-

pH 4.5 buffer (e.g., acetate (B1210297) buffer)

-

pH 6.8 buffer (e.g., phosphate (B84403) buffer)

-

Shaking incubator or orbital shaker at 37 °C

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Prepare the buffer solutions (pH 1.2, 4.5, and 6.8) and bring them to 37 °C.

-

Add an excess amount of this compound powder to separate vials containing each buffer solution. Ensure there is undissolved solid material at the bottom of each vial.

-

Tightly cap the vials and place them in a shaking incubator set at 37 °C. Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound in each sample using a validated HPLC method.

-

Perform the experiment in triplicate for each pH condition.

Determination of Partition Coefficient (Log P) by Shake-Flask Method

This protocol describes the determination of the n-octanol/water partition coefficient, a key indicator of a compound's lipophilicity.

Materials:

-

This compound powder

-

n-Octanol (reagent grade)

-

Phosphate buffer (pH 7.4)

-

Separatory funnels or screw-capped glass tubes

-

Mechanical shaker

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Pre-saturate the n-octanol with the phosphate buffer (pH 7.4) and the phosphate buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated phosphate buffer.

-

Add equal volumes of the pre-saturated n-octanol and the this compound solution to a separatory funnel or screw-capped tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully collect a sample from the aqueous (bottom) layer.

-

Analyze the concentration of this compound in the aqueous phase using a validated HPLC method.

-

The concentration in the n-octanol phase is determined by subtracting the aqueous phase concentration from the initial concentration.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the logarithm of this value.

-

Conduct the experiment in triplicate.

Stability Assessment: Forced Degradation and ICH Stability Studies

This section outlines the protocols for assessing the stability of this compound under various stress conditions (forced degradation) and according to the International Council for Harmonisation (ICH) guidelines.

A. Forced Degradation Study

This study identifies potential degradation products and pathways.

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for a defined period.

-

Photostability: Expose a solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

B. ICH Stability Study

This study evaluates the stability of the drug substance under defined storage conditions to establish a re-test period.

-

Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH.

Analytical Method for Stability Samples (HPLC): A stability-indicating HPLC method should be used to analyze the samples from both forced degradation and ICH stability studies.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.01 M oxalic acid, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm or 360 nm[6]

-

Column Temperature: 30 °C

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The analysis should quantify the remaining this compound and detect any degradation products.

Visualizations

The following diagrams illustrate key concepts and workflows related to the laboratory use of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. langhuapharma.com [langhuapharma.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. who.int [who.int]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. A rapid high performance liquid chromatographic (HPLC) assay for the determination of oxytetracycline in commercial pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

Discovery and timeline of oxytetracycline from Streptomyces rimosus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, timeline, and production of oxytetracycline (B609801) from the soil bacterium Streptomyces rimosus. It includes detailed experimental protocols, quantitative data, and visualizations of key biological and discovery pathways to serve as a comprehensive resource for professionals in the field of antibiotic research and development.

Discovery and Timeline

The discovery of oxytetracycline was a significant event in the "golden age" of antibiotic discovery. It followed the identification of chlortetracycline (B606653), the first member of the tetracycline (B611298) class of antibiotics.

Early 1950s: A team of researchers at Pfizer, led by A.C. Finlay, systematically screened soil samples for microorganisms with antibiotic properties.[1]

1950: A strain of Streptomyces rimosus, isolated from a soil sample collected in Terre Haute, Indiana, was found to produce a substance with broad-spectrum antibacterial activity.[1][2] This substance was named Terramycin, and later identified as oxytetracycline. The discovery was first reported in the scientific literature in 1950.[1][3]

1952: The chemical structure of oxytetracycline was elucidated by a collaborative effort between Pfizer and a group led by the renowned chemist Robert B. Woodward.[2]

1953: Oxytetracycline was patented.[4]

Mid-1950s: By this time, oxytetracycline (Terramycin), alongside chlortetracycline (Aureomycin) and tetracycline, were established as clinically important antibiotics.[5]

The discovery of oxytetracycline was part of a larger, intensive effort by pharmaceutical companies to discover new antibiotics from natural sources, a process that has yielded many of the antimicrobial agents still in use today.

The Producing Organism: Streptomyces rimosus

Streptomyces rimosus is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Like other members of its genus, it is found in soil and is known for its ability to produce a wide array of secondary metabolites, including antibiotics.[6] The industrial production of oxytetracycline relies on the submerged fermentation of high-yielding strains of S. rimosus.[7]

Biosynthesis of Oxytetracycline

Oxytetracycline is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units. The biosynthetic pathway is encoded by a cluster of genes, known as the "otc" gene cluster, which spans approximately 35 kb on the S. rimosus chromosome.

The biosynthesis begins with the formation of a polyketide chain from a malonamyl-CoA starter unit and eight malonyl-CoA extender units. This process is catalyzed by a type II polyketide synthase (PKS). The nascent polyketide chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including hydroxylation, methylation, and amination, to yield the final oxytetracycline molecule.

Oxytetracycline Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of oxytetracycline from primary metabolites.

Caption: Key steps in the oxytetracycline biosynthetic pathway.

Regulation of Oxytetracycline Biosynthesis

The expression of the otc gene cluster is tightly regulated. Several regulatory proteins have been identified, including OtcG and OtcR, which act as transcriptional activators.[4][8] The production of oxytetracycline is also known to be influenced by environmental factors, most notably phosphate (B84403) limitation. Low phosphate concentrations trigger a signaling cascade that leads to the upregulation of the otc genes.[4][9]

The following diagram depicts a simplified model of the regulatory network controlling oxytetracycline biosynthesis.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]

- 4. A rapid high performance liquid chromatographic (HPLC) assay for the determination of oxytetracycline in commercial pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrafiltration for isolation and purification of oxytetracycline from industrial fermentation broth — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. US2658078A - Solvent extraction of oxytetracycline - Google Patents [patents.google.com]

- 8. veterinarypharmacon.com [veterinarypharmacon.com]

- 9. isca.me [isca.me]

A Technical Guide to the Solubility of Oxytetracycline Hydrochloride for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of oxytetracycline (B609801) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. The information is compiled to assist researchers in the preparation of stock solutions, experimental design, and interpretation of results in drug development and scientific studies. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and diagrams illustrating key processes and mechanisms.

Physicochemical Properties

Oxytetracycline hydrochloride is the hydrochloride salt of oxytetracycline, a broad-spectrum antibiotic from the tetracycline (B611298) class. It is a yellow, crystalline powder. Understanding its fundamental properties is crucial for its application in research.

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₂O₉ · HCl |

| Molecular Weight | 496.89 g/mol [1][2] |

| Appearance | Yellow crystalline powder[2][3] |

| pH (1% solution in water) | 2.0 - 3.0[2][3] |

| Storage Temperature | -20°C[4] |

Solubility Profile of this compound

The solubility of this compound can vary significantly depending on the solvent, pH, and temperature. The data presented below is compiled from various technical sources. Discrepancies in reported values may arise from different experimental conditions, such as the use of fresh versus hygroscopic solvents.

Table 1: Quantitative Solubility Data

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | Cayman Chemical[4] |

| 99 mg/mL | Selleckchem[1] | |

| 500 mg/mL (with ultrasonic assistance) | MedchemExpress[5] | |

| Water | >100 g/L (freely soluble) | ChemicalBook[3] |

| 99 mg/mL | Selleckchem[1] | |

| ≥100 mg/mL | NOAA[6] | |

| Ethanol (95-96%) | Sparingly soluble | ChemicalBook[3] |

| 33 mg/mL | TOKU-E[2] | |

| Ethanol (absolute) | 12 mg/mL | TOKU-E[2] |

| Methanol | Soluble | Bioaustralis Fine Chemicals[7] |

| Sparingly soluble | Martindale: The Complete Drug Reference | |

| Dimethylformamide (DMF) | ~0.3 mg/mL | Cayman Chemical[4] |

| Soluble | Bioaustralis Fine Chemicals[7] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[4] |

Critical Influence of pH on Aqueous Solubility

The solubility of oxytetracycline in aqueous solutions is highly dependent on pH.[8][9] The compound is amphoteric and exhibits its lowest solubility at its isoelectric point, which is around pH 5.[8][10] Its solubility increases significantly in acidic conditions (below pH 2) and alkaline conditions (above pH 7).[8]

It is important to note that aqueous solutions of this compound can become turbid and form a precipitate upon standing.[3][8] This is due to the hydrolysis of the hydrochloride salt, leading to the precipitation of the less soluble oxytetracycline free base.[8] To maintain solubility in aqueous media, an acidic pH (ideally 2-3) is recommended.[8]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its reliability.[11][12][13]

Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be visually apparent.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[12]

-

Quantification : Accurately dilute a sample of the clear supernatant with a suitable solvent.

-

Analysis : Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11]

-

Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. toku-e.com [toku-e.com]

- 3. This compound | 2058-46-0 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. benchchem.com [benchchem.com]

- 9. The effects of pH and mixed solvent systems on the solubility of oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Spectroscopic Identification of Oxytetracycline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of oxytetracycline (B609801) hydrochloride. The following sections detail the experimental protocols and present key spectroscopic data in a structured format to facilitate analysis and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of oxytetracycline hydrochloride, relying on the absorption of ultraviolet light by its specific chromophoric system.

Quantitative UV-Vis Spectroscopic Data

| Parameter | Value | Medium | Reference |

| Wavelength of Maximum Absorption (λmax) | 353 nm | 0.1 N Hydrochloric Acid | [1][2] |

| Absorptivity | 88.2% - 96.8% of USP Oxytetracycline RS | 0.1 N Hydrochloric Acid | [2] |

Experimental Protocol for UV-Vis Spectroscopy

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound.[2]

1.2.1. Instrumentation:

-

A suitable ultraviolet-visible spectrophotometer.

-

Matched quartz cells of 1 cm path length.

1.2.2. Reagents and Materials:

-

This compound Reference Standard (USP RS).

-

Hydrochloric Acid, 0.1 N.

-

Class A volumetric flasks and pipettes.

1.2.3. Standard Solution Preparation:

-

Accurately weigh a quantity of USP Oxytetracycline RS.

-

Dissolve in 0.1 N hydrochloric acid to obtain a solution with a known concentration of approximately 20 µg per mL.

1.2.4. Sample Solution Preparation:

-

Accurately weigh a quantity of the this compound sample.

-

Dissolve in 0.1 N hydrochloric acid to obtain a solution with a concentration of approximately 20 µg per mL.

1.2.5. Data Acquisition:

-

Set the spectrophotometer to scan the UV range.

-

Use 0.1 N hydrochloric acid as the blank.

-

Record the UV spectrum of the sample solution and the standard solution from 200 to 400 nm.

-

Determine the wavelength of maximum absorbance.

1.2.6. Identification:

-

The UV absorption spectrum of the sample solution should exhibit a maximum at 353 nm, corresponding to that of the standard solution.[1][2]

-

The absorptivity of the sample solution at 353 nm, calculated on the dried basis, should be between 88.2% and 96.8% of that of the USP Oxytetracycline RS.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint of this compound by identifying its characteristic functional groups based on their vibrational frequencies.

Quantitative FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3342 - 3325 | O-H and N-H stretching |

| 3064 - 3003 | Aromatic C-H stretching |

| 2955 - 2835 | Aliphatic C-H (methyl) stretching |

| 1622 - 1569 | C=C stretching (aromatic) and C=O stretching (amide I) |

| 1538 - 1639 | Amide group vibrations |

| 1454 | C-H bending |

| 1357 | CH₃ bending |

| 1338 - 1444 | Phenol group vibrations |

| 1247 - 1000 | C-H in-plane deformation |

| 995 | C-N stretching |

| 567 - 501 | Out-of-plane ring deformation |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol for FT-IR Spectroscopy

2.2.1. Instrumentation:

-

A Fourier-transform infrared spectrophotometer.

-

Sample preparation accessories (e.g., KBr press, ATR crystal).

2.2.2. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

2.2.3. Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder.

-

Acquire the FT-IR spectrum of the sample over the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

2.2.4. Identification:

-

The infrared absorption spectrum of the sample should exhibit maxima at the same wavelengths as that of a reference standard of this compound.

-

Compare the obtained spectrum with the reference spectrum or characteristic absorption bands listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Quantitative ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 6.5 | m | - | Aromatic protons |

| ~4.0 | d | ~5.0 | H-4 |

| ~3.0 | m | - | H-4a |

| ~2.5 | s | - | N(CH₃)₂ |

| ~2.2 | m | - | H-5a |

| ~1.5 | s | - | C6-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Quantitative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Amide) |

| ~170 - 140 | Aromatic and enol carbons |

| ~90 - 60 | Carbons bearing hydroxyl or amino groups |

| ~40 | N(CH₃)₂ |

| ~30 - 20 | Aliphatic carbons |

Note: This is a general representation. Specific chemical shifts can be found in specialized literature.

Experimental Protocol for NMR Spectroscopy

3.3.1. Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

3.3.2. Reagents and Materials:

-

This compound sample.

-

Deuterated solvent (e.g., Deuterium oxide - D₂O with DCl, or Dimethyl sulfoxide-d₆ - DMSO-d₆).

-

Internal standard (e.g., Tetramethylsilane - TMS, or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP for aqueous solutions).

3.3.3. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of the internal standard if required.

-

Cap the NMR tube and gently mix until the sample is fully dissolved.

3.3.4. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

3.3.5. Data Processing and Identification:

-

Process the acquired free induction decay (FID) by applying a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the signal of the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio of its ionized form and its fragments.

Quantitative Mass Spectrometric Data

| m/z | Ion | Proposed Fragment/Structure |

| 461.1 | [M+H]⁺ | Protonated oxytetracycline |

| 444.1 | [M+H-NH₃]⁺ | Loss of ammonia |

| 443.1 | [M+H-H₂O]⁺ | Loss of water |

| 426.1 | [M+H-H₂O-NH₃]⁺ | Loss of water and ammonia |

| 337.1 | - | Further fragmentation |

| 201.1 | - | Further fragmentation |

Note: 'M' represents the neutral molecule. The fragmentation pattern can be influenced by the ionization technique and collision energy.

Experimental Protocol for Mass Spectrometry (LC-MS/MS)

4.2.1. Instrumentation:

-

A liquid chromatograph (LC) system.

-

A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

4.2.2. Reagents and Materials:

-

This compound sample.

-

LC-MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water).

-

LC-MS grade additives (e.g., formic acid, ammonium (B1175870) formate).

4.2.3. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Dilute the stock solution with the initial mobile phase to an appropriate concentration for LC-MS analysis.

4.2.4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows).

-

Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

-

Perform product ion scans (MS/MS) by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell to obtain the characteristic fragmentation pattern.

-

4.2.5. Identification:

-

The retention time of the analyte in the chromatogram should match that of a reference standard.

-

The mass spectrum should show a protonated molecular ion at m/z 461.1.

-

The product ion spectrum (MS/MS) should exhibit the characteristic fragment ions as listed in the data table.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic identification of this compound and the logical relationship between the different analytical techniques.

Caption: General workflow for the spectroscopic identification of this compound.

References

Oxytetracycline Hydrochloride: A Comparative Analysis of its Mode of Action Against Gram-Positive and Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline (B609801) hydrochloride, a broad-spectrum antibiotic of the tetracycline (B611298) class, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy extends to both gram-positive and gram-negative bacteria, a characteristic attributed to its ability to inhibit protein synthesis. However, the structural and physiological differences between these two bacterial groups lead to variations in the drug's uptake, activity, and the mechanisms by which bacteria develop resistance. This technical guide provides a comprehensive examination of the mode of action of oxytetracycline hydrochloride, with a specific focus on the comparative aspects between gram-positive and gram-negative bacteria. We delve into the molecular interactions with the bacterial ribosome, the distinct pathways of drug entry, and the prevalent resistance strategies employed by each bacterial type. This document aims to equip researchers, scientists, and drug development professionals with a detailed understanding to inform further research and the development of novel antimicrobial strategies.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxytetracycline exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] The fundamental mechanism is consistent across both gram-positive and gram-negative bacteria.

Oxytetracycline binds to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome.[1][3][4] This binding physically obstructs the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][2][4] By preventing the attachment of aminoacyl-tRNA, the elongation of the polypeptide chain is effectively halted, leading to the cessation of protein synthesis.[1][2] This disruption of protein production prevents bacterial growth and replication, allowing the host's immune system to clear the infection.[2][5] The selectivity of oxytetracycline for bacterial ribosomes over eukaryotic ribosomes is a crucial aspect of its therapeutic value, minimizing toxicity to human cells.[1]

Recent studies have suggested a complementary mechanism where tetracyclines, including oxytetracycline, may also interfere with the translation initiation phase. This involves inducing a conformational change in Initiation Factor IF3 on the 30S subunit, which can delay the formation of the 70S initiation complex.[6][7]

Diagram: General Mechanism of Oxytetracycline Action

Caption: Oxytetracycline binds to the 30S ribosomal subunit, blocking the A site.

Differential Entry into Gram-Positive vs. Gram-Negative Bacteria

The distinct cell envelope structures of gram-positive and gram-negative bacteria present different barriers to oxytetracycline entry.

Gram-Negative Bacteria: A Multi-Layered Challenge

Gram-negative bacteria possess an outer membrane, a unique feature that acts as a selective permeability barrier. Oxytetracycline, being a relatively lipophilic molecule, can passively diffuse through the porin channels embedded in this outer membrane.[4] Following its passage into the periplasmic space, the drug must then traverse the inner cytoplasmic membrane to reach the ribosomes in the cytoplasm. This second step is an active process, requiring an energy-dependent transport system.[8]

Gram-Positive Bacteria: A More Direct Path

Gram-positive bacteria lack an outer membrane, presenting a seemingly less complex barrier. The thick peptidoglycan layer of the cell wall is generally permeable to small molecules like oxytetracycline. The primary hurdle for drug entry is the cytoplasmic membrane. While the exact mechanisms are not as well-defined as in gram-negative bacteria, it is understood to be an energy-requiring active transport system that facilitates the uptake of tetracyclines across the cytoplasmic membrane.[8]

Diagram: Oxytetracycline Entry into Bacteria

References

- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 2. What is Oxytetracycline used for? [synapse.patsnap.com]

- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Oxytetracycline - Wikipedia [en.wikipedia.org]

- 6. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 7. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxytetracycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Understanding the Bacteriostatic Effects of Oxytetracycline In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro bacteriostatic effects of oxytetracycline (B609801), a broad-spectrum antibiotic. It is designed to be a practical resource, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the key molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] This process is initiated by the passive diffusion of the antibiotic through porin channels in the bacterial outer membrane and subsequent transport across the inner membrane into the cytoplasm. Once inside the bacterial cell, oxytetracycline binds reversibly to the 30S ribosomal subunit.[1][2][3] This binding physically obstructs the acceptor (A) site on the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2] By blocking the incoming aminoacyl-tRNA, oxytetracycline effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth and replication.[1] The selectivity of oxytetracycline for bacteria is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes.[1]

Caption: Mechanism of action of oxytetracycline.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes the MIC values of oxytetracycline against a range of common Gram-positive and Gram-negative bacteria. These values can vary depending on the specific strain and the testing methodology used.

| Bacterial Species | Gram Stain | Oxytetracycline MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.25 - >128 |

| Streptococcus pneumoniae | Gram-positive | 0.06 - 16 |

| Enterococcus faecalis | Gram-positive | 8 - >128 |

| Bacillus subtilis | Gram-positive | 0.125 - 2 |

| Listeria monocytogenes | Gram-positive | 0.5 - 8 |

| Escherichia coli | Gram-negative | 0.5 - >256 |

| Klebsiella pneumoniae | Gram-negative | 1 - >256 |

| Pseudomonas aeruginosa | Gram-negative | 16 - >256 |

| Salmonella enterica | Gram-negative | 0.5 - 64 |

| Haemophilus influenzae | Gram-negative | 0.25 - 8 |

| Neisseria gonorrhoeae | Gram-negative | 0.25 - 32 |

Note: The interpretive criteria for susceptible, intermediate, and resistant categories are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). According to CLSI guidelines for certain Gram-negative bacteria, a MIC of ≤ 16 µg/mL is generally considered susceptible, 32 µg/mL is intermediate, and ≥ 64 µg/mL is resistant.[4] However, these breakpoints are specific to the organism and should be consulted from the latest CLSI/EUCAST documents.

Experimental Protocols: Determination of Minimum Inhibitory Concentration

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on CLSI guidelines.

Materials

-

Oxytetracycline hydrochloride powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or nephelometer

Preparation of Reagents

-

Oxytetracycline Stock Solution (e.g., 1280 µg/mL): Aseptically weigh the appropriate amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution. Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Broth Microdilution Procedure

-

Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the oxytetracycline stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target bacterial density of 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxytetracycline at which there is no visible growth. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Caption: Experimental workflow for MIC determination.

Mechanisms of Bacterial Resistance to Oxytetracycline

The emergence of bacterial resistance to oxytetracycline is a significant clinical concern. The two primary mechanisms of resistance are:

-

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump oxytetracycline out of the cell.[5] This prevents the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis. The TetA protein is a well-characterized example of such an efflux pump.[5]

-

Ribosomal Protection: Some bacteria produce ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[6][7] These proteins bind to the ribosome and cause a conformational change that dislodges the bound oxytetracycline, allowing protein synthesis to resume.[7]

Caption: Bacterial resistance mechanisms to oxytetracycline.

References

- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Oxytetracycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline (B609801) hydrochloride, a prominent member of the tetracycline (B611298) class of antibiotics, possesses a complex polycyclic structure with a diverse array of functional groups that dictate its chemical properties, mechanism of action, and analytical characterization. This technical guide provides a comprehensive overview of the chemical structure and functional groups of oxytetracycline hydrochloride. It includes a detailed presentation of its physicochemical properties, a summary of analytical methodologies for its identification and quantification, and visual representations of its structure and analytical workflows to support researchers and professionals in drug development.

Chemical Structure and Functional Groups

Oxytetracycline is a broad-spectrum antibiotic derived from the actinomycete Streptomyces rimosus.[1] The hydrochloride salt is the preferred formulation for many pharmaceutical applications due to its enhanced stability and solubility in water compared to the parent compound.[2][3]

The core structure of oxytetracycline is a tetracyclic naphthacene (B114907) carboxamide backbone.[4] This rigid, fused four-ring system is highly substituted with various functional groups that are crucial for its biological activity and chemical characteristics.

The key functional groups present in the this compound molecule include:

-

Phenolic Diketone System: This feature is responsible for the acidic nature of one part of the molecule and is involved in chelation with metal ions.

-

Tertiary Amine (Dimethylamino group): Located at the C4 position, this basic group is readily protonated, allowing for the formation of the hydrochloride salt.[3]

-

Multiple Hydroxyl Groups: Both alcoholic and phenolic hydroxyl groups are present, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Amide Group: A primary amide group is attached to the C2 position.

-

Ketone Groups: Two ketone groups are part of the polycyclic system.

-

Enol System: An enol group is present, contributing to the molecule's acidity and ability to form chelates.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₂O₉·HCl | [5] |

| Molecular Weight | 496.9 g/mol | [6] |

| Appearance | Yellow crystalline powder | [5][7] |

| Melting Point | 180 °C (decomposes) | [7] |

| Solubility | Freely soluble in water (>100 mg/mL at 21°C); sparingly soluble in ethanol. | [2][5] |

| pH (aqueous solution) | 2.0 - 3.0 | [7] |

| UV Absorption Maximum (in water) | 360 nm | [2] |

| Stability | Sensitive to light and moist air at elevated temperatures. Aqueous solutions can hydrolyze and become turbid on standing. | [2][5] |

Experimental Protocols for Analysis

The analysis of this compound in pharmaceutical formulations and biological matrices is predominantly carried out using high-performance liquid chromatography (HPLC) due to its specificity, sensitivity, and accuracy.[8] Other methods such as spectrophotometry and turbidimetric assays are also employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the official method recommended by pharmacopoeias for the determination of oxytetracycline and its related impurities.[8]

Methodology:

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or a mixture of buffer and organic solvent, to a known concentration.[9] Further dilutions are made to prepare a series of standard solutions for constructing a calibration curve.[9]

-

Sample Solution: The sample containing this compound is extracted using a suitable solvent system. Common extraction solvents include citrate (B86180) buffer containing ethylenediaminetetraacetic acid (EDTA).[9][10] For complex matrices, a clean-up step using solid-phase extraction (SPE) with a styrene-divinylbenzene copolymer or a weakly acidic cation-exchange resin cartridge may be necessary.[9]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.0-6.0 mm internal diameter, 150 mm length, 5 µm particle size) is typically used.[10]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., imidazole (B134444) buffer) and an organic modifier like methanol.[10] The exact composition is adjusted to achieve optimal separation.

-

Flow Rate: Adjusted to achieve a suitable retention time for oxytetracycline (e.g., around 5 minutes).[10]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[10]

-

Detection: Detection is often performed using a UV detector at a wavelength of 380 nm (excitation) and 520 nm (emission) for fluorescence detection, or by mass spectrometry (LC-MS) for confirmation.[9][10][11]

-

-

Quantification:

Caption: Generalized workflow for HPLC analysis of oxytetracycline HCl.

Spectrophotometric Method

This method is based on the inherent UV-Visible absorption of the oxytetracycline molecule.

Methodology:

-

Standard Curve Preparation: A series of standard solutions of this compound in a suitable solvent (e.g., methanol) are prepared at different known concentrations.[12]

-

Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorption (λmax), which is approximately 360 nm in water.[2][12]

-

Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions.[12]

-

Sample Analysis: The sample solution is prepared in the same solvent, and its absorbance is measured at the same wavelength.

-

Concentration Determination: The concentration of oxytetracycline in the sample is determined from the calibration curve.

Turbidimetric Method

This microbiological assay measures the potency of the antibiotic by its inhibitory effect on the growth of a susceptible microorganism.

Methodology:

-

Preparation of Inoculum: A standardized culture of a susceptible bacterium, such as Staphylococcus aureus, is prepared.[13]

-

Preparation of Standard and Sample Solutions: Serial dilutions of both the this compound standard and the test sample are prepared in a suitable buffer.[13]

-

Incubation: The diluted solutions are added to a culture medium inoculated with the test microorganism.[13] The mixtures are incubated under controlled conditions to allow for bacterial growth.

-

Turbidity Measurement: After incubation, the turbidity of each solution is measured using a spectrophotometer. The turbidity is inversely proportional to the concentration of the antibiotic.

-

Potency Calculation: The potency of the sample is calculated by comparing its inhibitory effect on bacterial growth to that of the standard.[13]

Signaling Pathways and Mechanism of Action

Oxytetracycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[4][5]

Caption: Simplified signaling pathway of oxytetracycline's mechanism of action.

The process begins with the passive diffusion of the drug across the bacterial cell membrane. Once inside, oxytetracycline binds to the 30S ribosomal subunit.[4][7] This binding physically blocks the attachment of aminoacyl-tRNA to the acceptor site (A site) on the mRNA-ribosome complex.[5] Consequently, the addition of new amino acids to the growing polypeptide chain is prevented, leading to the cessation of protein synthesis. This inhibition of protein synthesis is bacteriostatic, meaning it stops the bacteria from multiplying, allowing the host's immune system to clear the infection.[14]

Conclusion

A thorough understanding of the chemical structure and functional groups of this compound is fundamental for its effective use in research and drug development. The interplay of its polycyclic backbone and various functional moieties governs its physicochemical properties, analytical behavior, and biological activity. The methodologies outlined in this guide provide a framework for the accurate and reliable characterization of this important antibiotic.

References

- 1. fao.org [fao.org]

- 2. This compound | 2058-46-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. toku-e.com [toku-e.com]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Oxytetracycline - Wikipedia [en.wikipedia.org]

The Critical Factor of pH in the Stability of Aqueous Oxytetracycline Hydrochloride Solutions

A Technical Guide for Researchers and Drug Development Professionals